molecular formula C8H4ClNO B1357790 5-Chloro-2-formylbenzonitrile CAS No. 77532-88-8

5-Chloro-2-formylbenzonitrile

Cat. No.: B1357790
CAS No.: 77532-88-8
M. Wt: 165.57 g/mol
InChI Key: PAYXNEOSNJICEG-UHFFFAOYSA-N
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Description

5-Chloro-2-formylbenzonitrile: is an organic compound with the molecular formula C8H4ClNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a formyl group (-CHO) and a chlorine atom at the 5th position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-formylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with a reducing agent to form the desired compound. Another method includes the use of 5-chloro-2-bromobenzonitrile as a starting material, which undergoes a formylation reaction to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-2-formylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-formylbenzonitrile involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The formyl and nitrile groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 5-Chloro-2-methylbenzonitrile
  • 5-Chloro-2-nitrobenzonitrile
  • 5-Chloro-2-fluorobenzonitrile
  • 3-Chloro-2-formylbenzonitrile

Comparison: 5-Chloro-2-formylbenzonitrile is unique due to the presence of both a formyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYXNEOSNJICEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604774
Record name 5-Chloro-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77532-88-8
Record name 5-Chloro-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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